molecular formula C4H9O3P B3385289 N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide CAS No. 6226-01-3

N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3385289
CAS No.: 6226-01-3
M. Wt: 136.09 g/mol
InChI Key: RGZKEKLNNXERMN-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate from the first step and methanol.

    Reaction: Methylation reaction using a methylating agent like dimethyl sulfate.

    Conditions: The reaction is conducted under basic conditions, often using sodium methoxide as the base.

  • Attachment of the Methylsulfonyl Group

      Starting Materials: The intermediate from the second step and methylsulfonyl chloride.

      Reaction: Sulfonylation reaction where the intermediate reacts with methylsulfonyl chloride.

      Conditions: The reaction is typically performed in the presence of a base such as triethylamine at room temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    • Formation of the Anilinoacetamide Backbone

        Starting Materials: 4-chloroaniline and 2-bromoacetamide.

        Reaction: Nucleophilic substitution reaction where 4-chloroaniline reacts with 2-bromoacetamide in the presence of a base such as sodium hydroxide.

        Conditions: The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures (around 60-80°C).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

        Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted in inert solvents like tetrahydrofuran (THF) under an inert atmosphere.

        Products: Reduction can result in the cleavage of the sulfonyl group or reduction of the nitro group if present.

    • Substitution

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

        Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is used as a building block for the synthesis of more complex molecules

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.

    Industry

    In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its structural features might be exploited in the design of polymers or other materials with unique mechanical or chemical characteristics.

    Mechanism of Action

    The mechanism of action of N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxy groups could influence its binding affinity and specificity, while the methylsulfonyl group might affect its solubility and stability.

    Comparison with Similar Compounds

    Similar Compounds

      N-(4-chlorophenyl)-2-(4-methoxyanilino)acetamide: Lacks the methylsulfonyl group, which might affect its solubility and reactivity.

      N-(4-chlorophenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the methoxy group, potentially altering its binding properties and biological activity.

      N-(4-methoxyphenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the chlorophenyl group, which could influence its chemical reactivity and pharmacological profile.

    Uniqueness

    N-(4-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and methylsulfonyl groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    2-dimethylphosphorylacetic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H9O3P/c1-8(2,7)3-4(5)6/h3H2,1-2H3,(H,5,6)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RGZKEKLNNXERMN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CP(=O)(C)CC(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H9O3P
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    136.09 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    6226-01-3
    Record name 2-(dimethylphosphoryl)acetic acid
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